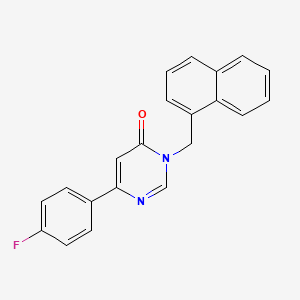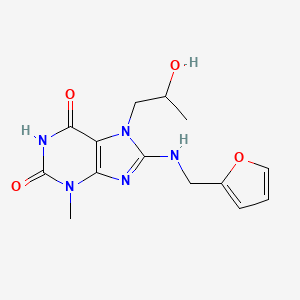
8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that appears to be a derivative of purine, which is a fundamental component of nucleic acids. The structure suggests that it has been modified with a furan moiety and additional functional groups that could affect its interaction with other biological molecules.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into the reactivity of furan derivatives. For instance, the kinetics of reactions involving furan and alkylfurans with OH radicals are studied, which could be relevant to the synthesis of furan-containing compounds like the one of interest . The paper indicates that furan and its derivatives can react with OH radicals, suggesting potential pathways for modifying furan rings during synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a purine base, which is a bicyclic aromatic heterocycle, fused with a furan ring, a five-membered oxygen-containing heterocycle. The presence of a furan ring is significant as it can participate in various chemical reactions, particularly photoaddition reactions as indicated by the study on methoxypsoralens . The substitution patterns on the furan and purine rings could influence the molecule's electronic properties and its potential to form photoadducts with nucleic acids.
Chemical Reactions Analysis
The chemical reactivity of furan derivatives is highlighted in the provided papers. The first paper discusses the reactivity of various methylfurans with OH radicals, which could shed light on the possible reactions that the furan component of the compound might undergo . The second paper examines the photoaddition of methoxypsoralens to nucleic acids, which is particularly relevant as the compound also contains a furan ring that could potentially engage in similar photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of its constituent parts. The furan ring is known for its reactivity due to the electron-rich oxygen atom, which can participate in electrophilic aromatic substitution reactions. The purine ring system is known for its planarity and ability to engage in π-π stacking interactions, which are important in nucleic acid structure and function. The presence of a hydroxypropyl group suggests potential for hydrogen bonding and increased solubility in polar solvents.
Aplicaciones Científicas De Investigación
Catalytic Transformation of Bio-derived Furans
Research has shown that bio-derived furans, such as furfural and its derivatives, can be transformed into valuable compounds like ketoacids and diketones using water-soluble ruthenium catalysts. These transformations are important for green chemistry and sustainable materials production, suggesting that furan derivatives, including the compound , could have applications in developing new catalytic processes or materials (Gupta et al., 2015).
Synthesis of Functionalized Pyrimidine Derivatives
Furan compounds have been used to synthesize functionalized pyrimidine derivatives, indicating that furan-containing molecules like "8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" could be precursors or intermediates in the synthesis of new heterocyclic compounds with potential pharmaceutical applications (Akçamur et al., 1988).
Antimicrobial and Antifungal Properties
Purine derivatives have been studied for their antimicrobial and antifungal properties. For instance, certain 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines have shown efficacy against Staphylococcus aureus and Candida albicans, surpassing reference drugs in some cases. This indicates that structurally similar compounds might possess valuable biological activities worth exploring (Romanenko et al., 2016).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of furan derivatives with diacid ethyl esters has led to the development of novel biobased polyesters. This suggests that furan-containing compounds, including "this compound," could potentially be used in the synthesis of new materials, contributing to advancements in sustainable polymers and plastics (Jiang et al., 2014).
Propiedades
IUPAC Name |
8-(furan-2-ylmethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-8(20)7-19-10-11(18(2)14(22)17-12(10)21)16-13(19)15-6-9-4-3-5-23-9/h3-5,8,20H,6-7H2,1-2H3,(H,15,16)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXCXMKURJAEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)
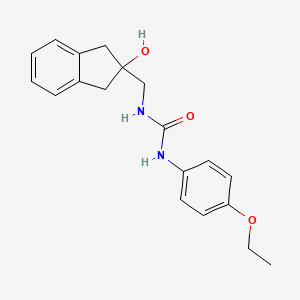
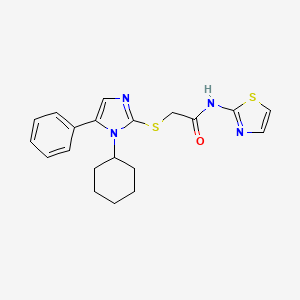
![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)
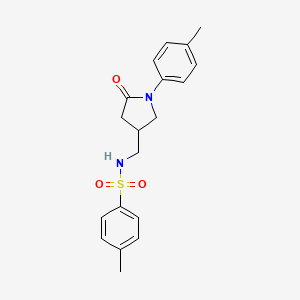
![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)
![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)
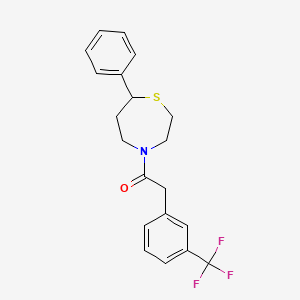
![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)
![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)
